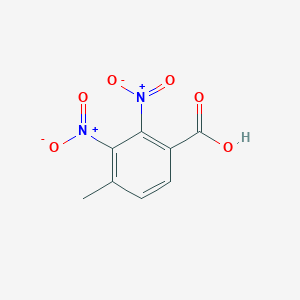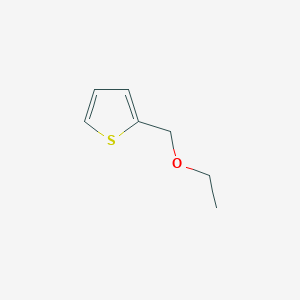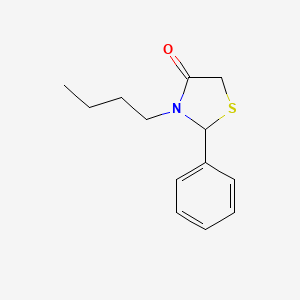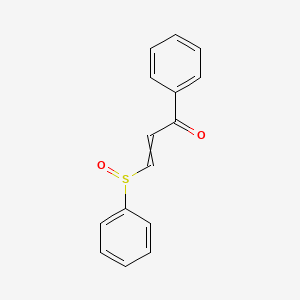
4-Methyl-2,3-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,3-dinitrobenzoic acid is an aromatic compound characterized by the presence of a methyl group and two nitro groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-dinitrobenzoic acid typically involves the nitration of 4-methylbenzoic acid. The process includes the following steps:
Nitration Reaction: 4-Methylbenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 3 positions of the aromatic ring.
Purification: The resulting product is purified through recrystallization from a suitable solvent, such as ethanol or water, to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Nitration: Utilizing industrial reactors to handle larger quantities of reactants.
Continuous Monitoring: Ensuring reaction conditions are continuously monitored and controlled to maintain product quality.
Efficient Purification: Employing industrial-scale purification techniques, such as distillation or large-scale recrystallization, to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,3-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.
Esterification: Alcohols (e.g., methanol or ethanol) and sulfuric acid as a catalyst.
Major Products:
Reduction: 4-Methyl-2,3-diaminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl or ethyl 4-Methyl-2,3-dinitrobenzoate.
Scientific Research Applications
4-Methyl-2,3-dinitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-2,3-dinitrobenzoic acid exerts its effects involves:
Molecular Targets: The nitro groups can interact with biological molecules, potentially leading to the formation of reactive intermediates.
Pathways Involved: The compound may interfere with cellular processes by modifying proteins or nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
4-Methyl-3,5-dinitrobenzoic acid: Similar structure but with nitro groups at different positions.
3,4-Dinitrobenzoic acid: Lacks the methyl group but has two nitro groups.
4-Nitrobenzoic acid: Contains only one nitro group.
Properties
CAS No. |
65308-85-2 |
|---|---|
Molecular Formula |
C8H6N2O6 |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
4-methyl-2,3-dinitrobenzoic acid |
InChI |
InChI=1S/C8H6N2O6/c1-4-2-3-5(8(11)12)7(10(15)16)6(4)9(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
WAIJVMCYKMVDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)





![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
